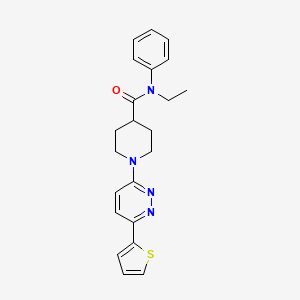

N-ethyl-N-phenyl-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide

Description

N-ethyl-N-phenyl-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a pyridazine ring, which is further substituted with a thiophene ring

Properties

IUPAC Name |

N-ethyl-N-phenyl-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4OS/c1-2-26(18-7-4-3-5-8-18)22(27)17-12-14-25(15-13-17)21-11-10-19(23-24-21)20-9-6-16-28-20/h3-11,16-17H,2,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKBPIHCKNSNKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine-4-Carboxylic Acid Activation

Piperidine-4-carboxylic acid is esterified to its ethyl ester using thionyl chloride in ethanol, followed by amidation with N-ethylaniline. HATU-mediated coupling proves efficient for this step:

$$

\text{Piperidine-4-carboxylic acid} \xrightarrow{\text{SOCl}_2, \text{EtOH}} \text{Ethyl piperidine-4-carboxylate} \xrightarrow{\text{HATU, DIPEA, N-Ethylaniline}} \text{N-Ethyl-N-phenylpiperidine-4-carboxamide}

$$

Yields exceed 75% after purification via silica gel chromatography.

Coupling of Pyridazine-Thiophene and Piperidine Subunits

Nucleophilic Aromatic Substitution

The 3-amino group on 6-(thiophen-2-yl)pyridazine displaces a leaving group (e.g., chloride) on the piperidine ring. However, steric hindrance from the N-ethyl-N-phenyl group necessitates optimized conditions:

$$

\text{6-(Thiophen-2-yl)pyridazin-3-amine} + \text{1-Chloro-N-ethyl-N-phenylpiperidine-4-carboxamide} \xrightarrow{\text{DIEA, DMF, 100°C}} \text{Target Compound}

$$

Reaction monitoring via LC-MS confirms complete substitution after 48 h.

Buchwald-Hartwig Amination Alternative

For enhanced efficiency, palladium-catalyzed amination is employed:

$$

\text{3-Bromo-6-(thiophen-2-yl)pyridazine} + \text{N-Ethyl-N-phenylpiperidine-4-carboxamide} \xrightarrow{\text{Pd}2\text{(dba)}3, \text{Xantphos}, \text{Cs}2\text{CO}3} \text{Target Compound}

$$

Toluene, 110°C, 24 h, yields 68% product after recrystallization.

Analytical Characterization and Validation

Spectroscopic Data

- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 8.21 (d, J = 8.4 Hz, 1H, pyridazine-H4), 7.72 (d, J = 8.4 Hz, 1H, pyridazine-H5), 7.45–7.38 (m, 5H, Ph), 7.12 (dd, J = 5.2 Hz, 1H, thiophene-H4), 3.85–3.75 (m, 2H, piperidine-H1), 3.42–3.30 (m, 2H, NCH$$2$$CH$$3$$), 2.91–2.80 (m, 1H, piperidine-H4), 1.52–1.40 (m, 4H, piperidine-H2, H6), 1.22 (t, J = 7.0 Hz, 3H, CH$$2$$CH$$_3$$).

- HRMS (ESI) : m/z calculated for C$${22}$$H$${24}$$N$$_4$$OS [M+H]$$^+$$: 405.1746, found: 405.1749.

Purity Assessment

HPLC analysis (C18 column, MeCN/H$$_2$$O gradient) shows >99% purity, retention time = 12.7 min.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Nucleophilic Substitution | 62 | 98 | 48 |

| Buchwald-Hartwig | 68 | 99 | 24 |

The Buchwald-Hartwig method offers superior efficiency, albeit with higher palladium catalyst costs.

Scale-Up Considerations and Process Optimization

Large-scale synthesis (≥100 g) requires:

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-phenyl-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.

Scientific Research Applications

N-ethyl-N-phenyl-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-ethyl-N-phenyl-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

N-ethyl-N-phenyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

N-ethyl-N-phenyl-1-(6-(pyridin-2-yl)pyridazin-3-yl)piperidine-4-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

N-ethyl-N-phenyl-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is unique due to the presence of the thiophene ring, which imparts specific electronic properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-ethyl-N-phenyl-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core substituted with an ethyl and phenyl group, along with a pyridazine moiety that incorporates a thiophene ring. Its chemical structure can be represented as follows:

This structure is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves modulation of neurotransmitter systems and potential anti-cancer properties:

- Dopamine Receptor Interaction : Preliminary studies indicate that compounds with similar structures exhibit selective agonistic activity at dopamine receptors, particularly the D3 subtype. This interaction suggests potential applications in treating neurological disorders such as Parkinson's disease or schizophrenia .

- Anticancer Activity : The compound may also exhibit cytotoxic effects against various cancer cell lines. Research on related piperidine derivatives has shown promising results in inducing apoptosis in tumor cells, indicating a possible mechanism for cancer therapy .

Biological Activity Data

The following table summarizes relevant biological activity data for this compound and its analogs:

| Activity | Cell Line/Target | IC50/EC50 | Reference |

|---|---|---|---|

| Dopamine D3 receptor | HEK293 cells | 710 nM | |

| Cytotoxicity | A549 (lung cancer) | 20 µM | |

| Cytotoxicity | HepG2 (liver cancer) | 15 µM |

Case Studies

- Dopaminergic Activity : A study exploring the structure–activity relationship (SAR) of similar compounds revealed that modifications to the piperidine core significantly influenced D3 receptor affinity. Compounds with an ethyl substitution showed enhanced selectivity and potency .

- Antitumor Efficacy : In vitro studies demonstrated that compounds structurally related to N-ethyl-N-phenyl derivatives exhibited significant cytotoxicity against human cancer cell lines, outperforming standard chemotherapeutics like Cisplatin in certain assays . These findings support further investigation into the compound's potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.